2,4-Difluoro-3-nitrobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-2-1-4(3-10)6(9)7(5)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESWWHRCQMLPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Key Player in Fluorinated Aromatic Nitriles
2,4-Difluoro-3-nitrobenzonitrile belongs to the class of fluorinated aromatic nitriles, a group of organic compounds that have garnered significant attention in chemical research. The presence of fluorine atoms on the aromatic ring dramatically alters the molecule's electronic properties, enhancing its reactivity and influencing its interactions with other molecules. The nitrile group, a carbon triple-bonded to a nitrogen atom, is a versatile functional group that can be transformed into a variety of other chemical entities, including amines, carboxylic acids, and complex heterocyclic systems.
The combination of these features in this compound makes it a particularly interesting subject of study. The two fluorine atoms and the nitro group are electron-withdrawing, which makes the aromatic ring susceptible to attack by nucleophiles—electron-rich species. This reactivity is central to its utility in organic synthesis. libretexts.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₂F₂N₂O₂ thermofisher.com |
| Appearance | Colorless to yellow liquid or low melting solid thermofisher.com |
| Purity | ≥96.0% (GC) thermofisher.com |
A Strategic Building Block for Complex Molecules
The primary significance of 2,4-Difluoro-3-nitrobenzonitrile lies in its role as a strategic building block in organic synthesis. nih.govsigmaaldrich.com Its activated aromatic ring readily undergoes nucleophilic aromatic substitution (SNAᵣ) reactions, where one or both of the fluorine atoms can be replaced by a wide range of nucleophiles. nih.govichrom.com This allows chemists to introduce diverse functionalities and build molecular complexity in a controlled manner.
The nitro group further enhances the reactivity of the fluorine atoms towards nucleophilic attack and can itself be a site for chemical modification, often being reduced to an amino group. nih.gov This opens up another avenue for creating new chemical bonds and constructing elaborate molecular architectures.
Table 2: Key Reactions and Synthetic Applications
| Reaction Type | Reactants | Products | Significance |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | This compound, Amines/Alcohols/Thiols | Substituted aminonitrobenzonitriles, alkoxynitrobenzonitriles, or thionitrobenzonitriles | Access to a wide array of functionalized aromatic compounds. nih.gov |
| Heterocycle Synthesis | This compound, Dinucleophiles | Fused heterocyclic systems | Formation of complex ring structures with potential biological activity. nih.gov |
| Reduction of Nitro Group | this compound, Reducing agents | 3-Amino-2,4-difluorobenzonitrile | Introduction of an amino group for further functionalization. nih.gov |
Research Trajectories: from Academia to Industry
Established Synthetic Routes to this compound
The synthesis of this compound can be approached through several strategic pathways, primarily involving the sequential introduction of the fluoro, nitro, and nitrile functionalities onto an aromatic core.
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of fluorinated aromatic compounds. In the context of this compound, SNAr reactions can be employed to introduce the fluoride (B91410) ions. For instance, a related compound, 2,4-difluoronitrobenzene (B147775), can be synthesized from 2,4-dichloronitrobenzene (B57281) by reaction with potassium fluoride. google.com This transformation highlights the feasibility of halogen exchange reactions to introduce fluorine atoms onto a nitro-substituted benzene (B151609) ring. The reaction conditions for such transformations are crucial and often require high temperatures and the use of a phase-transfer catalyst to facilitate the substitution.
A general representation of this approach involves the displacement of a suitable leaving group, such as a chloro or bromo substituent, by a fluoride source. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making these substitutions viable.
Introduction of Nitro and Nitrile Functionalities on Fluorinated Aromatics
A common strategy for synthesizing substituted benzonitriles involves the nitration of a pre-existing fluorinated benzonitrile (B105546). For example, the nitration of 4-fluorobenzonitrile (B33359) with potassium nitrate (B79036) in concentrated sulfuric acid yields 4-fluoro-3-nitrobenzonitrile. This reaction proceeds at low temperatures, demonstrating the regioselective introduction of a nitro group directed by the existing substituents.
Another approach involves the cyanation of a fluorinated nitroaromatic compound. The conversion of an aryl halide to a nitrile is a well-established transformation. For instance, 2,4-difluorobenzonitrile (B34149) can be prepared from 2,4-difluorobromobenzene using sodium cyanide in the presence of a copper(I) iodide catalyst and a ligand such as N,N'-dimethylethylenediamine. google.com This type of reaction, often referred to as a Rosenmund-von Braun reaction, is a key step in constructing the benzonitrile core.
A patent describes the synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158) from 2-fluoro-4-nitroaniline (B181687) via a Sandmeyer-type reaction, where the amino group is converted to a bromo group and subsequently displaced by a cyanide. researchgate.net This multi-step process underscores the versatility of functional group interconversions in arriving at the target molecule.
Regioselective Synthesis of Benzonitrile Derivatives
Advanced Chemical Transformations and Derivatizations of this compound
The presence of three distinct functional groups—nitrile, nitro, and two fluoro substituents—on the benzene ring of this compound offers multiple avenues for further chemical modifications.
Reactions at the Nitrile Moiety
The nitrile group is a versatile functional group that can undergo a variety of transformations.
Hydrolysis: Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. researchgate.netyoutube.com For instance, the hydrolysis of a nitrile in the presence of a strong acid like HBr can lead to the corresponding carboxylic acid. researchgate.net The selective partial hydrolysis to an amide can often be achieved under milder conditions. researchgate.net
Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). calvin.educalvin.edu
Cycloaddition: Nitriles are known to participate in [3+2] cycloaddition reactions with azides to form tetrazoles. nih.govwikipedia.orgorganic-chemistry.org This reaction is a common method for the synthesis of 5-substituted-1H-tetrazoles.
Addition of Grignard Reagents: Grignard reagents add to nitriles to form ketones after hydrolysis of the intermediate imine. masterorganicchemistry.comyoutube.comyoutube.commasterorganicchemistry.com This reaction provides a route to introduce a new carbon-carbon bond at the nitrile position.
Transformations of the Nitro Group
The nitro group is a strong electron-withdrawing group that can be transformed into various other functionalities, most notably an amino group.
Reduction to Amines: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reagents can accomplish this, including:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common and efficient method. commonorganicchemistry.com
Metal/Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are widely used for nitro group reduction. commonorganicchemistry.com
Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed, sometimes offering chemoselectivity in the presence of other reducible functional groups. reddit.com
The selective reduction of a nitro group in the presence of a nitrile can be challenging. However, certain conditions, such as using SnCl₂ in an ethanol-acetic acid mixture, have been reported to achieve this selectivity. reddit.com
Selective Functionalization of Fluorine Atoms
The two fluorine atoms in this compound are not chemically equivalent, which allows for the potential for selective functionalization through nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The high electronegativity of fluorine helps to stabilize this negatively charged intermediate through its inductive effect, making it a good leaving group in this type of reaction. The general reactivity order for halogens in SNAr is F > Cl > Br > I. researchgate.net
The regioselectivity of the substitution, meaning which of the two fluorine atoms is preferentially replaced, is influenced by both electronic and steric factors. The nitro group at the 3-position strongly activates the fluorine atom at the 4-position (para) through resonance stabilization of the Meisenheimer intermediate. The fluorine at the 2-position (ortho) is also activated, but generally to a lesser extent. This difference in activation provides a basis for selective substitution under carefully controlled reaction conditions. For instance, the reaction of a related compound, 3-fluoro-4-chloronitrobenzene, with a soft nucleophile like thiophenoxide leads to the predominant substitution of the chlorine atom, while a harder nucleophile like methoxide (B1231860) can lead to the substitution of the fluorine atom. researchgate.net While specific studies on the selective functionalization of this compound are not widely reported, the principles governing SNAr reactions on similar polyhalogenated nitroaromatics suggest that selective substitution is achievable by carefully choosing the nucleophile and reaction conditions.
Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific examples of palladium-catalyzed reactions directly on this compound are not extensively documented in the literature, the reactivity of the aryl fluoride and the presence of other functional groups allow for the application of various palladium-catalyzed transformations.
One of the most relevant transformations is the palladium-catalyzed cyanation of aryl halides. Although this compound already possesses a nitrile group, related starting materials like 2,4-difluoro-3-nitro-bromobenzene could undergo palladium-catalyzed cyanation to produce the target molecule. This type of reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide or potassium ferrocyanide. researchgate.netnih.gov The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. nih.gov The reaction conditions, including the choice of ligand, solvent, and temperature, are crucial for achieving high yields and preventing side reactions. researchgate.netbeilstein-journals.org
Furthermore, the fluorine atoms in this compound could potentially participate in palladium-catalyzed cross-coupling reactions, although C-F bond activation is generally more challenging than that of C-Cl, C-Br, or C-I bonds. nih.gov However, recent advancements in ligand design have led to the development of palladium catalysts capable of activating C-F bonds, opening up possibilities for reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings on fluorinated aromatic compounds. nih.govsemanticscholar.org
Catalytic Systems in the Synthesis and Modification of this compound
Catalytic systems play a pivotal role not only in the synthesis of the this compound core but also in its subsequent modifications, particularly the reduction of the nitro group to an amine, a common and important transformation.
Noble Metal Catalysis for Reductions
The reduction of the nitro group in nitroaromatic compounds to form anilines is a fundamental transformation in organic synthesis. Noble metal catalysts, particularly those based on palladium (Pd), platinum (Pt), and gold (Au), are highly effective for this purpose. nih.govunimi.it These reductions are typically carried out under hydrogenation conditions, using molecular hydrogen (H₂) or a hydrogen donor in the presence of the catalyst.
The general mechanism involves the adsorption of both the nitro compound and the hydrogen source onto the surface of the metal catalyst, where the reduction takes place in a stepwise manner. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, especially when other reducible functional groups, such as the nitrile group, are present. While the nitrile group is generally less reactive to catalytic hydrogenation than the nitro group, careful control of the reaction parameters is necessary to achieve selective reduction of the nitro group. Platinum-based catalysts, such as platinum on carbon (Pt/C), are often used for this transformation and can exhibit good selectivity. researchgate.net
Supported Catalysts and Nanoparticle Systems
To enhance the efficiency, selectivity, and recyclability of catalysts, they are often immobilized on solid supports. Supported catalysts, where the active metal nanoparticles are dispersed on a high-surface-area material, offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and improved stability. Common supports include activated carbon, alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and titania (TiO₂). unl.pt
In recent years, the use of metal nanoparticles as catalysts has gained significant attention due to their high surface-to-volume ratio and unique electronic properties, which can lead to enhanced catalytic activity. semanticscholar.orgunl.pt Supported gold nanoparticles, for example, have been shown to be highly effective for the selective reduction of nitroaromatic compounds. semanticscholar.org The interaction between the metal nanoparticles and the support material can also play a crucial role in the catalytic performance. These supported nanoparticle systems are highly relevant for the modification of this compound, particularly for the selective reduction of the nitro group to an amine, which is a key step in the synthesis of many biologically active molecules.
Process Optimization and Scale-Up Research
The transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.
Efficiency and Yield Improvements
Improving the efficiency and yield of the synthesis of this compound and its derivatives is a key focus of process research. This can be achieved through various strategies, including the optimization of reaction conditions, the use of more effective catalysts, and the development of streamlined synthetic routes.
For the synthesis of the core structure, which may involve nitration and cyanation steps on a difluorobenzene precursor, optimization of parameters such as reaction temperature, concentration of reagents, and reaction time is crucial. For instance, in the synthesis of related fluoronitrobenzene compounds, the use of phase-transfer catalysts has been shown to improve yields and reaction rates in halogen exchange reactions. nih.gov
Solvent Effects and Reaction Condition Studies
Detailed research specifically investigating the optimization of solvent and reaction conditions for the synthesis of this compound is not extensively available in the public domain. The primary route to this compound is the nitration of 2,4-difluorobenzonitrile. General principles of aromatic nitration and studies on analogous compounds provide insight into the factors that would influence this specific reaction.
The synthesis of nitrated aromatic compounds is highly dependent on the reaction conditions, where the choice of solvent and temperature can significantly impact yield and the formation of byproducts. Aromatic nitrations are typically conducted using a mixture of concentrated nitric acid and sulfuric acid. In this strong acid medium, the nitronium ion (NO₂⁺), the active electrophile, is generated. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.
For related compounds, various solvents and conditions have been explored. For instance, in the synthesis of other fluorinated nitroaromatics, solvents play a crucial role. In halogen exchange (Halex) reactions to produce fluorinated compounds, polar aprotic solvents like sulfolane, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) are commonly used to dissolve the fluoride salts and facilitate the nucleophilic substitution. Temperatures for such reactions can be high, often exceeding 150 °C.
In a study on the synthesis of 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide via nucleophilic substitution of nitro groups, the choice of solvent and fluorinating agent had a pronounced effect on the yield. mdpi.com The reaction of the dinitro precursor with cesium fluoride in acetonitrile (B52724) resulted in a 64% yield, whereas using tetrabutylammonium (B224687) fluoride in tetrahydrofuran (B95107) (THF) increased the yield to 93%. mdpi.com This demonstrates the critical influence of the solvent system on the efficacy of fluorination and substitution reactions.
While specific data tables for the synthesis of this compound are not available, the table below illustrates typical conditions for the nitration of general aromatic compounds, which would be the basis for developing a specific synthesis for this compound.
Table 1: General Conditions for Aromatic Nitration
| Parameter | Condition | Purpose/Effect |
|---|---|---|
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the electrophile (NO₂⁺). The ratio affects reaction rate and dinitration. |
| Solvent | Often neat (H₂SO₄ is the medium) | Sulfuric acid serves as both catalyst and solvent. |
| Inert solvents (e.g., nitromethane) | Can be used for substrates sensitive to strong acid. | |
| Temperature | 0 °C to room temperature | Controls the rate of reaction and selectivity. Higher temperatures can lead to byproducts and dinitration. |
| Reaction Time | 20 minutes to several hours | Dependent on substrate reactivity and temperature. Monitored by techniques like TLC or GC. |
The reactivity of the starting material, 2,4-difluorobenzonitrile, is influenced by the existing substituents. The fluorine atoms and the nitrile group are deactivating and directing. Therefore, forcing conditions, such as higher temperatures or stronger concentrations of nitrating agents, might be necessary to achieve a reasonable reaction rate and yield. However, these more stringent conditions also increase the risk of side reactions, such as the formation of different isomers or dinitrated products, making optimization a critical step.
Mechanisms of Nucleophilic Attack on the Benzonitrile Core
The benzonitrile core of this compound is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of its substituents. The primary mechanism for its reaction with nucleophiles is Nucleophilic Aromatic Substitution (SNÃr). This process typically occurs in two steps:
Formation of a Meisenheimer Complex: A nucleophile attacks one of the electron-deficient carbon atoms attached to a fluorine atom. This addition breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is a critical factor in determining the reaction rate.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group. In this molecule, the fluoride ions are excellent leaving groups.
Kinetic studies on analogous nitro-substituted compounds indicate that the formation of the Meisenheimer complex is generally the rate-determining step. umich.edu The presence of ion pairs can also influence reactivity; for instance, a change in the counter-ion (e.g., Li⁺, Na⁺, K⁺) of an anionic nucleophile can affect reaction rates, likely through interaction with the nitro group. rsc.org In reactions with neutral nucleophiles like piperidine, autocatalytic behavior has been observed, suggesting an interaction between the substrate and the nucleophile in an equilibrium that precedes the actual substitution. rsc.org
Influence of Fluorine and Nitro Substituents on Aromatic Reactivity
The reactivity of the aromatic ring in this compound is dictated by the interplay of the electronic effects of the fluorine, nitro, and cyano substituents.
Nitro Group (–NO₂): The nitro group is a powerful activating group for nucleophilic aromatic substitution. It withdraws electron density from the benzene ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and, more significantly, the resonance effect. This delocalization of negative charge is particularly effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as it helps to stabilize the negative charge of the Meisenheimer intermediate. libretexts.orglibretexts.org
Fluorine Atoms (–F): Fluorine exerts a strong electron-withdrawing inductive effect due to its high electronegativity, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. Simultaneously, fluorine can donate electron density via a resonance effect, though this is generally weaker than its inductive pull. libretexts.org In the context of SNÃr, fluorine atoms are excellent leaving groups, a property that contributes to the high reactivity of the substrate.
Cyano Group (–CN): Similar to the nitro group, the cyano group is strongly electron-withdrawing through both inductive and resonance effects, further activating the ring for nucleophilic attack. libretexts.org
In this compound, all three substituents work in concert to make the aromatic ring highly electrophilic. The nitro group at position 3 activates the fluorine atoms at positions 2 and 4 for displacement. The relative reactivity of the F at C-2 versus the F at C-4 depends on the specific nucleophile and reaction conditions, though the ortho position (C-2) is often highly activated due to its proximity to the nitro group. Studies on the related compound 2,4-difluoronitrobenzene show that the regioselectivity of the attack (ortho vs. para) can be influenced by the nature of the nucleophile. researchgate.net
| Substituent | Electronic Effect | Role in Reactivity |
| Nitro (–NO₂) at C-3 | Strong electron-withdrawing (Inductive & Resonance) | Activates the ring for nucleophilic attack; stabilizes the Meisenheimer complex. |
| Fluorine (–F) at C-2 & C-4 | Strong electron-withdrawing (Inductive); Weak electron-donating (Resonance) | Activates the ring for nucleophilic attack; serves as an excellent leaving group. |
| Cyano (–CN) at C-1 | Strong electron-withdrawing (Inductive & Resonance) | Further activates the ring for nucleophilic attack. |
Studies on Hydrogen Bonding and Molecular Interactions
The functional groups on this compound—nitro, fluoro, and cyano—can all participate in hydrogen bonding as acceptors. However, the strength of these interactions varies.
Research indicates that both organic fluorine and neutral nitro groups can act as weak hydrogen bond acceptors. rsc.org The ability to detect such weak interactions often requires sensitive techniques like hydrogen/deuterium (H/D) exchange studies, as other methods like variable-temperature NMR may not show clear evidence. rsc.org The geometry of the molecule plays a crucial role; for an effective hydrogen bond to form, the donor and acceptor groups must be able to achieve a favorable orientation. rsc.org
While the oxygen atoms of the nitro group have significant negative charge density, studies on compounds like nitromethane (B149229) show they are surprisingly modest hydrogen bonders compared to other oxygen-containing groups like ethers or sulfoxides. unl.edu This is attributed to the delocalization of charge within the nitro group. The interaction of fluorinated alcohols like hexafluoroisopropanol (HFIP) with substrates is known to be heavily influenced by hydrogen bonding, where HFIP acts as a strong hydrogen-bond donor. chemrxiv.org It is plausible that such solvents could form significant hydrogen bonds with the nitro, cyano, or fluorine sites on this compound, potentially influencing its reactivity and solubility.
Theoretical and Computational Studies on Reaction Pathways
Computational chemistry provides powerful tools for elucidating the reaction mechanisms of complex molecules like this compound at an electronic level.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For this compound, DFT calculations can be applied to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms and calculate bond lengths and angles.
Calculate Reaction Energetics: Model the reaction pathway for nucleophilic substitution, calculating the energies of reactants, transition states, intermediates (like the Meisenheimer complex), and products. researchgate.net This allows for the determination of activation barriers and reaction enthalpies.
Analyze Electronic Properties: Compute properties like atomic charges and the electronic band gap, which provide insights into the molecule's stability and reactivity. nih.gov For instance, DFT studies on similar nitroaromatic compounds have been used to identify the weakest bonds, which are often the first to break during a reaction. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org
HOMO: The highest energy orbital containing electrons. For a nucleophile, the HOMO is the orbital from which it donates electrons. youtube.comyoutube.com
LUMO: The lowest energy orbital that is empty. For an electrophile, the LUMO is the orbital that accepts electrons. youtube.comyoutube.com
In the reaction of this compound with a nucleophile, the key interaction is between the nucleophile's HOMO and the benzonitrile's LUMO. taylorandfrancis.com The energy of the LUMO is a direct indicator of the molecule's electrophilicity; a lower LUMO energy corresponds to a more reactive electrophile. The electron-withdrawing nitro, cyano, and fluoro groups significantly lower the energy of the LUMO of the aromatic ring, making it highly susceptible to nucleophilic attack. taylorandfrancis.com Furthermore, the spatial distribution of the LUMO can predict the site of attack. The largest lobes of the LUMO are expected to be located on the carbon atoms of the aromatic ring, particularly C-2 and C-4, which are bonded to the fluorine leaving groups.
| Molecular Orbital | Description | Role in Reaction with Nucleophile |
| HOMO | Highest Occupied Molecular Orbital | Primarily associated with the nucleophile; the source of electrons for the attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Primarily associated with this compound; accepts electrons from the nucleophile. Its low energy and distribution determine reactivity and regioselectivity. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. researchgate.net It is an invaluable tool for predicting reactive sites. researchgate.netresearchgate.net
Negative Regions (Red/Yellow): These areas have an excess of electron density and are prone to attack by electrophiles. For this compound, strong negative potentials are expected over the oxygen atoms of the nitro group and the nitrogen atom of the cyano group.
Positive Regions (Blue/Green): These areas are electron-deficient and are susceptible to nucleophilic attack. researchgate.net The MEP map of this molecule would show significant positive potential on the aromatic ring, especially concentrated near the carbon atoms bonded to the fluorine atoms (C-2 and C-4). This positive potential confirms the high electrophilicity of these sites and their readiness to accept an incoming nucleophile.
The MEP map provides a clear, intuitive confirmation of the electronic effects described earlier, visually highlighting the regions of the molecule most likely to engage in chemical reactions.
Solvent Effects Modeling (Onsager and PCM Models)
Extensive searches of scientific literature and chemical databases did not yield specific studies focused on the solvent effects modeling of this compound using the Onsager and Polarizable Continuum Model (PCM) methods. While these computational models are standard for investigating solute-solvent interactions, detailed research findings, including specific data on how different solvents influence the electronic structure, stability, and reactivity of this particular compound, are not publicly available.
The Onsager model treats the solvent as a continuous dielectric medium with a spherical cavity containing the solute molecule. The Polarizable Continuum Model (PCM) is a more refined approach that creates a more realistic, molecule-shaped cavity within the dielectric continuum, allowing for a more accurate representation of the solvent's effect on the solute.
Typically, a computational study using these models for this compound would involve:
Geometry Optimization: Calculating the molecule's most stable three-dimensional structure in various solvents.
Energy Calculations: Determining the solvation free energy to understand the molecule's stability in different solvent environments.
Property Prediction: Analyzing how solvent polarity affects molecular properties such as the dipole moment, molecular orbital energies (HOMO-LUMO gap), and spectral characteristics (e.g., UV-Vis absorption).
Such studies would generate data tables comparing these calculated properties across a range of solvents with varying dielectric constants. However, as no published research detailing these specific calculations for this compound is available, no data tables or detailed research findings can be presented.
Spectroscopic and Structural Elucidation Techniques for 2,4 Difluoro 3 Nitrobenzonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms. For fluorinated and nitrated benzonitrile (B105546) derivatives, a combination of ¹H, ¹³C, ¹⁹F, and sometimes ²⁹Si NMR experiments are employed for a comprehensive analysis.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the case of 2,4-difluoro-3-nitrobenzonitrile, the aromatic protons exhibit characteristic chemical shifts and coupling patterns due to the influence of the electron-withdrawing nitro and cyano groups, as well as the fluorine substituents.
For a related compound, 2,4-difluoronitrobenzene (B147775), the proton NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows signals in the aromatic region. chemicalbook.com The chemical shifts are typically observed between 7.0 and 8.5 ppm. The proton ortho to the nitro group is expected to be the most downfield due to the strong deshielding effect of the nitro group. The coupling of the protons to the adjacent fluorine atoms results in complex splitting patterns (doublets of doublets or triplets), which can be used to assign the specific protons to their positions on the benzene (B151609) ring.
In difluoromethylated derivatives, such as (difluoromethyl)(3-nitrobenzyl)sulfane, the proton of the CHF₂ group appears as a triplet with a large coupling constant (J = 55.8 Hz) due to coupling with the two fluorine atoms. rsc.org This characteristic signal is a clear indicator of the presence of the difluoromethyl group.
Table 1: ¹H NMR Data for Selected this compound Derivatives
| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| 2,4-Difluoronitrobenzene | CDCl₃ | 400 | 8.191 | m | H-6 | chemicalbook.com | |
| 7.11 | m | H-3 | chemicalbook.com | ||||
| 7.08 | m | H-5 | chemicalbook.com | ||||
| (Difluoromethyl)(3-nitrobenzyl)sulfane | CDCl₃ | 400 | 8.24 | s | Ar-H | rsc.org | |
| 8.15 | d | 7.9 | Ar-H | rsc.org | |||
| 7.71 | d | 7.9 | Ar-H | rsc.org | |||
| 7.53 | t | 7.9 | Ar-H | rsc.org | |||
| 6.81 | t | 55.8 | CHF₂ | rsc.org | |||
| 4.12 | s | CH₂ | rsc.org |
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are influenced by the attached functional groups. The carbon atom of the nitrile group (C≡N) typically appears in the range of 110-120 ppm. oregonstate.edu The carbon atoms attached to the fluorine atoms will show characteristic C-F coupling.
For instance, in the ¹³C NMR spectrum of (difluoromethyl)(3-nitrobenzyl)sulfane, the carbon of the CHF₂ group is observed as a triplet at 119.73 ppm with a large C-F coupling constant of 274.3 Hz. rsc.org The aromatic carbons show distinct signals based on their substitution pattern. The carbon bearing the nitro group is typically shifted downfield.
Table 2: ¹³C NMR Data for a this compound Derivative
| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| (Difluoromethyl)(3-nitrobenzyl)sulfane | CDCl₃ | 101 | 148.39 | s | C-NO₂ | rsc.org | |
| 138.99 | s | Ar-C | rsc.org | ||||
| 134.92 | s | Ar-C | rsc.org | ||||
| 129.74 | s | Ar-C | rsc.org | ||||
| 123.76 | s | Ar-C | rsc.org | ||||
| 122.65 | s | Ar-C | rsc.org | ||||
| 119.73 | t | 274.3 | CHF₂ | rsc.org | |||
| 30.60 | t | 4.0 | CH₂ | rsc.org |
¹⁹F NMR Spectroscopy
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of organofluorine compounds. The chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃. ucsb.educolorado.edu The fluorine atoms in this compound would give rise to distinct signals, and their coupling to each other (F-F coupling) and to adjacent protons (H-F coupling) provides valuable structural information.
In derivatives containing a difluoromethyl (CHF₂) group, the two fluorine atoms can be diastereotopic if the molecule contains a stereogenic center, leading to two separate signals in the ¹⁹F NMR spectrum. nih.gov For example, in (difluoromethyl)(3-nitrobenzyl)sulfane, the two equivalent fluorine atoms of the CHF₂ group appear as a doublet at -93.69 ppm due to coupling with the proton (J = 55.8 Hz). rsc.org
Table 3: ¹⁹F NMR Data for a this compound Derivative
| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| (Difluoromethyl)(3-nitrobenzyl)sulfane | CDCl₃ | 376 | -93.69 | d | 55.8 | CHF₂ | rsc.org |
²⁹Si NMR Spectroscopy
Silicon-29 (²⁹Si) NMR spectroscopy is relevant for derivatives of this compound that incorporate silicon-containing moieties. While direct ²⁹Si NMR data for this compound itself is not commonly reported, the technique is crucial for characterizing silylated derivatives. The chemical shifts in ²⁹Si NMR provide information about the electronic environment of the silicon atom. For example, in (C₂H₅)₂SiF₂, the ²⁹Si chemical shift is reported to be -143.0 ppm. ucsb.edu
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound (C₇H₂F₂N₂O₂), the expected molecular ion peak [M]⁺ would be at an m/z corresponding to its molecular weight (184.02 g/mol ). myskinrecipes.com High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous determination of the elemental formula. For example, the HRMS (EI) calculated for C₈H₇ClF₂S [M]⁺ is 207.9925, with the found value being 207.9927. rsc.org This level of precision is crucial for confirming the identity of a newly synthesized compound.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The fragmentation of this compound would likely involve the loss of the nitro group (NO₂) and the cyano group (CN).
Table 4: Mass Spectrometry Data for a Related Compound
| Compound | Ionization Method | Calculated m/z | Found m/z | Formula | Ion | Reference |
| (2-chlorobenzyl)(difluoromethyl)sulfane | HRMS (EI) | 207.9925 | 207.9927 | C₈H₇ClF₂S | [M]⁺ | rsc.org |
X-ray Diffraction (XRD) and Crystallographic Analysis
While a specific crystal structure for this compound was not found in the provided search results, XRD analysis of its derivatives would be invaluable for understanding the spatial arrangement of the substituents on the benzene ring. The analysis would reveal the planarity of the aromatic ring and the orientation of the nitro and cyano groups. For complex molecules, crystallographic data is essential for confirming the stereochemistry and for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice. researchgate.net
Electron Microscopy (TEM) for Material Characterization
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology, size, and crystallographic structure of materials at the nanoscale. For derivatives of this compound, particularly in the form of nanoparticles, thin films, or composite materials, TEM analysis would be invaluable.
Hypothetical Application:
If derivatives of this compound were used to synthesize polymeric nanoparticles, TEM would be employed to:
Determine Particle Size and Distribution: High-resolution images would reveal the average diameter of the nanoparticles and the uniformity of their size, which is crucial for applications in drug delivery or catalysis.
Analyze Morphology: TEM could distinguish between spherical, rod-like, or other complex morphologies of the synthesized nanomaterials.
Assess Crystallinity: Selected Area Electron Diffraction (SAED), a technique available in most TEMs, could determine if the nanoparticles are amorphous or crystalline, providing insights into their atomic arrangement.
At present, there is no published research demonstrating the use of TEM for the direct characterization of materials solely derived from this compound.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Hypothetical Application:
For a thin film or a functionalized surface involving a derivative of this compound, XPS analysis would be critical for:
Confirming Elemental Composition: XPS would verify the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Fluorine (F) on the surface.
Determining Chemical States: High-resolution scans of the C 1s, N 1s, O 1s, and F 1s regions would provide information about the bonding environments. For example, the N 1s spectrum could distinguish between the nitrile (-C≡N) and nitro (-NO₂) groups. The C 1s spectrum would show different peaks for C-C, C-F, C-N, and C=O bonds.
Quantifying Surface Coverage: XPS can be used to determine the relative atomic concentrations of the elements on the surface, which is essential for understanding the efficiency of surface modification.
Currently, specific XPS data for this compound or its derivatives is not available in the public domain.
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a non-destructive method of probing the electronic structure of materials. It involves using light to excite electrons to higher energy states and then measuring the light emitted as they relax back to lower energy states.
Hypothetical Application:
If a derivative of this compound were to be investigated for its potential as a luminophore or a component in an organic light-emitting diode (OLED), PL spectroscopy would be essential to:
Identify Emission and Excitation Wavelengths: Determining the wavelengths at which the material absorbs and emits light is fundamental to understanding its optical properties.
Measure Quantum Yield: This would quantify the efficiency of the light emission process.
Study Environmental Effects: PL spectroscopy can be used to study how the emission properties are affected by factors such as solvent polarity, temperature, and aggregation, which can provide insights into the excited state dynamics. Research on other nitroaromatic compounds has shown that the nitro group often quenches fluorescence, but specific structural designs can lead to emissive materials. rsc.org
Detailed photoluminescence studies on derivatives of this compound have not been reported in the scientific literature.
Temperature-Programmed Desorption (TPD) Techniques
Temperature-Programmed Desorption (TPD), also known as thermal desorption spectroscopy (TDS), is a technique used to study the desorption of molecules from a surface when the surface temperature is increased linearly with time. It provides information about the binding energy of adsorbates and the nature of adsorption sites.
Hypothetical Application:
If a derivative of this compound were used to modify the surface of a catalyst or a sensor, TPD could be employed to:
Characterize Adsorption Sites: By adsorbing a probe molecule (e.g., ammonia (B1221849) or CO) onto the modified surface and then performing a TPD experiment, one could characterize the acidity or basicity of the surface sites.
Determine Desorption Kinetics: The shape and position of the desorption peaks in a TPD spectrum can be analyzed to determine the activation energy for desorption, providing a measure of the strength of the interaction between the adsorbate and the surface.
Investigate Surface Reactions: TPD can be used to study surface reactions by monitoring the desorption of reaction products as the temperature is increased.
As with the other techniques, there is a lack of published TPD studies involving this compound or its derivatives.
Applications and Advanced Materials Science Utilizing 2,4 Difluoro 3 Nitrobenzonitrile
Pharmaceutical and Medicinal Chemistry Applications
In the realm of drug discovery and development, 2,4-Difluoro-3-nitrobenzonitrile is valued as a versatile intermediate. Its structural features are leveraged to build the core of novel therapeutic agents, particularly in the field of oncology.
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
This compound has been identified as a key starting material in the synthesis of precursors for complex Active Pharmaceutical Ingredients (APIs). A notable example is its use in the creation of tricyclic inhibitors of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).
In a documented synthetic pathway, this compound is the initial reactant in a multi-step process to generate an essential intermediate. The synthesis involves the reduction of the nitro group and protection of the resulting amine.
Synthesis of a Key Intermediate from this compound
| Step | Reactants | Reagents | Product |
|---|
This initial conversion is critical, transforming the nitrobenzonitrile into a carbamate-protected aniline (B41778), which then undergoes further reactions to build the final tricyclic inhibitor structure.
Development of Anti-Cancer Agents
The primary application of this compound in medicinal chemistry is in the development of anti-cancer agents. It is a precursor for a class of drugs known as AKR1C3-dependent KARS inhibitors, which represent a targeted strategy for treating certain cancers.
AKR1C3 is an enzyme that is overexpressed in specific types of tumors, including some non-small cell lung cancers associated with NRF2/KEAP1 mutations. The therapeutic strategy involves using a prodrug that is converted into a potent Lysyl-tRNA synthetase (KARS) inhibitor by the AKR1C3 enzyme present in the cancer cells. This selective activation ensures that the drug primarily targets the tumor cells, which overexpress AKR1C3, thereby inhibiting protein synthesis and halting cancer cell proliferation. The synthesis of these advanced therapeutic candidates begins with this compound, highlighting its foundational role in the discovery of new oncology treatments.
Synthesis of Tyrosine Kinase Irreversible Inhibitors
Based on available search results, there is no specific information detailing the use of this compound in the synthesis of tyrosine kinase irreversible inhibitors.
Contribution to Combinatorial Compound Libraries
Patent literature for new compounds with potential therapeutic applications, such as anti-inflammatory agents, lists this compound as a related chemical. These patents also make reference to methodologies used in combinatorial chemistry, such as "library method," and cite publications like the "Journal of Combinatorial Chemistry." This suggests that this compound may be a component used in the generation of large collections of related compounds, known as combinatorial libraries. These libraries are instrumental in high-throughput screening to identify new drug leads. However, specific details on its direct incorporation into a combinatorial library were not found in the search results.
Agrochemical Development and Crop Protection
This section explores the role of this compound as a building block in the synthesis of agricultural chemicals.
Precursor for Herbicides and Insecticides
A comprehensive search of the available literature and patent databases did not yield specific information regarding the use of this compound as a precursor for the synthesis of herbicides or insecticides.
Design of Pest Control Solutions
Contrary to the potential application in pest control, a safety data sheet for this compound explicitly advises against its use in food, drug, pesticide, or biocidal products. fishersci.ca This indicates that the compound is not intended for and may be unsuitable for applications in pest control solutions. No patents or research articles were identified that describe the use of this compound as an active ingredient or intermediate for insecticides or herbicides.
Polymer Science and Advanced Materials Engineering
There is no available scientific literature or patent information that describes the synthesis of specialty polymers or coatings using this compound as a starting material or monomer.
Detailed research findings on the development of specific functional materials utilizing this compound are absent from the reviewed sources. Its potential as a building block for materials with unique electronic or physical properties has not been elaborated upon in the available literature.
Despite the relevance of similar fluorinated and nitrated compounds in organic electronics, no research was found that specifically links this compound to applications in optoelectronics, including the development or enhancement of perovskite solar cells.
Role in Analytical Chemistry
This compound is commercially available as a laboratory chemical with a specified purity (e.g., 97%). fishersci.canivina-bmc.com This level of purity is a fundamental requirement for a reference material. However, there is no evidence to suggest that it has been certified or is established as a Standard Reference Material (SRM) by metrological institutes. Its primary role appears to be as a reagent for laboratory and research use rather than a formal analytical standard. fishersci.ca
Computational and Theoretical Studies on 2,4 Difluoro 3 Nitrobenzonitrile
Electronic Structure and Bonding Analysis
A thorough understanding of the electronic structure and bonding of 2,4-difluoro-3-nitrobenzonitrile is fundamental to predicting its reactivity and molecular properties. Such an analysis would typically be conducted using quantum chemical calculations, most notably Density Functional Theory (DFT).
The key aspects of the electronic structure to be investigated would include the distribution of electron density, the nature of the chemical bonds, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-withdrawing nature of the two fluorine atoms, the nitro group (-NO₂), and the nitrile group (-CN) would significantly influence the electronic landscape of the benzene (B151609) ring. It is anticipated that these substituents would lower the energy levels of both the HOMO and LUMO, impacting the molecule's electrophilicity and its potential as a charge acceptor.
A Natural Bond Orbital (NBO) analysis would further elucidate the bonding characteristics, providing insights into the hybridization of the atoms and the delocalization of electron density across the molecule. This would be crucial in quantifying the resonance effects and the inductive effects of the substituents.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations would be instrumental in assigning the vibrational modes observed in its infrared (IR) and Raman spectra.
By performing a frequency calculation using methods such as DFT, a set of theoretical vibrational frequencies can be obtained. These calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, can be correlated with experimental spectra. A Potential Energy Distribution (PED) analysis would then allow for the precise assignment of each calculated vibrational mode to specific molecular motions, such as C-F stretches, N-O stretches of the nitro group, the C≡N stretch of the nitrile, and various bending and ring deformation modes.
Furthermore, computational models can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei. These predictions, when compared with experimental data, can aid in the structural confirmation of the molecule. The theoretical calculations of these parameters for related compounds, such as 4-chloro-3-nitrobenzonitrile, have shown good agreement with experimental findings.
Conformational Analysis and Stability
The conformational landscape of this compound is expected to be relatively rigid due to the planar nature of the benzene ring. However, the orientation of the nitro group relative to the plane of the ring is a key conformational variable.
A conformational analysis would involve rotating the nitro group and calculating the potential energy at each step. This would reveal the most stable conformation and the energy barriers to rotation. It is generally expected that the most stable conformation will have the nitro group being coplanar with the benzene ring to maximize electronic delocalization. However, steric hindrance with the adjacent fluorine atom could lead to a slightly twisted conformation being the global minimum. The relative energies of different conformers would provide insights into the molecule's flexibility and the populations of different conformations at various temperatures. Studies on substituted nitrobenzenes have often highlighted the delicate balance between steric and electronic effects in determining the preferred conformation.
Intermolecular Interactions and Packing Arrangements
The way in which molecules of this compound pack in the solid state is governed by a complex interplay of intermolecular forces. Understanding these interactions is crucial for predicting crystal structure and material properties.
Future Research Directions and Emerging Trends for 2,4 Difluoro 3 Nitrobenzonitrile
Exploration of Novel Synthetic Pathways
The synthesis of aromatic nitriles, crucial intermediates in medicine, agrochemicals, and materials science, is an area of continuous innovation. rsc.orgnumberanalytics.com Traditional methods for producing compounds like 2,4-Difluoro-3-nitrobenzonitrile often rely on multi-step processes that may involve harsh conditions or toxic reagents, such as the use of highly toxic cyanides in Sandmeyer or cyanation reactions. rsc.org Future research is focused on developing more direct, efficient, and safer synthetic routes.
Emerging trends point towards the development of one-pot transformations. For instance, methods that convert aromatic aldehydes directly to nitriles are gaining traction. rsc.orgorganic-chemistry.org While current research demonstrates this for a range of aromatic aldehydes, a future direction would be to adapt these methodologies for highly functionalized substrates like those required for this compound synthesis. Another promising avenue is the use of transition metal-catalyzed reactions, which often proceed under milder conditions with higher yields and selectivity. numberanalytics.com The development of novel palladium, nickel, or copper catalysts could revolutionize the synthesis of complex aromatic nitriles. numberanalytics.com
Furthermore, the incorporation of fluorine atoms presents its own set of challenges and opportunities. The past two decades have seen rapid growth in fluorination and fluoroalkylation methods. springernature.com Future synthetic strategies for this compound will likely leverage these advancements, such as late-stage C-H fluorination or novel fluorinating reagents, to improve efficiency and access to diverse analogues. springernature.comcas.cn
Integration into Supramolecular Architectures
Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions like hydrogen bonds and π-π stacking, offers a pathway to novel functional materials. nso-journal.org The structural features of this compound—specifically its electron-deficient aromatic ring, nitro group (a hydrogen bond acceptor), and fluorine atoms (capable of forming halogen bonds and other weak interactions)—make it an intriguing candidate for supramolecular design.
Future research will likely explore the use of this and similar nitroaromatic compounds in the construction of complex, self-assembled systems. nih.gov For example, metal-organic cages have been shown to selectively recognize and detect nitroaromatic compounds through fluorescence quenching. nih.govacs.org Research could focus on designing specific host molecules or cages that can selectively bind this compound, leading to applications in sensing or separation.
Crystal engineering, a subset of supramolecular chemistry, could also be a significant area of future study. youtube.com By understanding and controlling the intermolecular interactions of this compound, it may be possible to design crystalline materials with tailored physical properties, such as for use in optics or electronics. The self-assembly of nitro-containing quinoxaline (B1680401) frameworks has already demonstrated the potential for creating fluorescent sensors for volatile organic compounds (VOCs), suggesting a possible application pathway for materials derived from this compound. nih.gov
Development of Highly Selective Catalytic Systems
The functional groups of this compound offer multiple sites for chemical transformation. A key area of future research is the development of highly selective catalytic systems that can target one functional group while leaving the others intact.
Selective Reduction of the Nitro Group: The reduction of nitroarenes to anilines is a fundamental industrial process. nih.gov For a molecule like this compound, selectively reducing the nitro group without affecting the nitrile or causing hydrodefluorination is crucial for creating valuable amine intermediates. Future work will focus on catalysts that offer high chemoselectivity. Promising developments include catalysts based on earth-abundant metals like iron, which have shown high efficiency and selectivity in nitroarene reduction. rsc.org Photocatalytic systems using plasmonic nanoparticles are also emerging as a powerful, light-driven method for the selective hydrogenation of nitroaromatics. nih.gov Furthermore, sulfided platinum catalysts have demonstrated success in the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides, a strategy that could be adapted for fluorinated substrates. nih.gov
Selective Functionalization of C-F Bonds: While typically strong, C-F bonds can be activated and functionalized using appropriate catalytic systems. Nickel complexes with N-heterocyclic carbene ligands, for example, have been identified as active catalysts for the cross-coupling of aryl Grignard reagents with C-F bonds. researchgate.net Future research could explore the selective activation of one of the two distinct C-F bonds in this compound to enable the synthesis of novel, complex molecules.
Reactions Involving the Nitrile Group: The nitrile group can also be a target for selective transformations. Fluoride-catalyzed hydrosilylation offers a method for reducing aromatic nitriles. researchgate.net Developing catalysts that can selectively perform this reduction in the presence of a nitro group would be a significant advancement.
Table 1: Emerging Catalytic Strategies and Future Applications
| Catalytic Strategy | Target Functional Group | Potential Advantage | Future Research Direction for this compound |
|---|---|---|---|
| Iron-based Catalysis rsc.org | Nitro (-NO2) | High selectivity, earth-abundant metal | Development of Fe-catalysts for selective reduction to 2,4-difluoro-3-aminobenzonitrile. |
| Plasmonic Photocatalysis nih.gov | Nitro (-NO2) | Uses solar light, high turnover frequency | Application of photocatalysts for green synthesis of aniline (B41778) derivatives under mild conditions. |
| Nickel-Catalyzed C-F Activation researchgate.net | Fluoro (-F) | Enables cross-coupling reactions | Regioselective functionalization of one C-F bond to build molecular complexity. |
| Fluoride-Catalyzed Hydrosilylation researchgate.net | Nitrile (-CN) | Metal-free reduction | Achieving selective nitrile reduction without affecting the nitro or fluoro groups. |
Computational-Aided Design for New Applications
In silico methods are becoming indispensable tools in modern chemistry for predicting molecular properties and guiding experimental work. nih.gov Computational chemistry, including Density Functional Theory (DFT) and molecular dynamics simulations, holds significant promise for accelerating the discovery of new applications for this compound.
Future research will likely employ computational screening to identify potential biological targets or material applications. By modeling the interactions of this compound and its derivatives with protein active sites, researchers can predict their potential as scaffolds for new pharmaceuticals or agrochemicals. nih.govnih.govresearchgate.net For instance, in silico studies have been used to identify novel scaffolds for anticancer agents and to understand the binding modes of inhibitors with receptors. nih.govresearchgate.net
Computational studies can also predict reactivity and guide the development of new synthetic methods. DFT calculations can elucidate reaction mechanisms, predict the stability of intermediates, and help in the design of more efficient catalysts. nih.govprensipjournals.com For fluorinated compounds, computational methods are particularly useful for predicting properties like 19F NMR shifts, which can aid in the identification of novel products and degradation pathways. nih.gov Studies on nitrobenzene (B124822) and its derivatives have already shown that computational calculations can accurately predict changes in molecular geometry and electronic structure upon substitution, providing a foundation for understanding the properties of more complex molecules like this compound. unpatti.ac.id
Sustainable Synthesis and Green Chemistry Innovations
The chemical industry is increasingly focused on developing sustainable processes that minimize waste, reduce energy consumption, and avoid hazardous substances. nih.gov This trend is highly relevant to the synthesis and application of this compound.
Flow Chemistry: Continuous-flow microreaction processes offer significant advantages over traditional batch synthesis, especially for hazardous reactions like nitration. rsc.orgewadirect.com Nitration is highly exothermic, and the use of flow reactors provides superior temperature control, enhancing safety and often improving yield and selectivity. rsc.orgnih.gov The development of a continuous-flow process for the synthesis of this compound would represent a major step towards safer and more scalable production. ewadirect.com Similarly, flow chemistry has been successfully applied to the metal-free reduction of nitro compounds, a key downstream reaction, demonstrating its potential to make the entire synthetic sequence greener and more efficient. beilstein-journals.org
Green Catalysts and Solvents: Future research will emphasize the replacement of hazardous reagents and solvents. This includes the development of solid acid catalysts for nitration, which can replace corrosive mixed acids and are often recyclable. rsc.org For the synthesis of the nitrile group itself, methods that use water as a solvent are being explored to replace harmful organic solvents like DMF or NMP. rsc.org The use of non-noble metal catalysts (e.g., based on iron or copper) instead of precious metals (like palladium or platinum) is another key aspect of green chemistry that will be central to future synthetic routes involving this compound. nih.govrsc.org
Table 2: Green Chemistry Approaches for this compound
| Green Innovation | Traditional Method | Green Alternative | Benefit |
|---|---|---|---|
| Nitration | Mixed Acid (H2SO4/HNO3) in Batch | Solid Acid Catalysts rsc.org; Continuous-Flow Reactors rsc.org | Increased safety, easier work-up, catalyst recyclability, better control. |
| Nitrile Synthesis | Toxic Cyanide Reagents (e.g., Sandmeyer) | One-pot conversion from aldehydes in water rsc.org; Catalytic ammoxidation nih.gov | Avoids highly toxic reagents, reduces solvent waste. |
| Nitro Reduction | Noble Metal Catalysts (e.g., Pt, Pd) | Iron-based catalysts rsc.org; Photocatalysis nih.gov | Uses earth-abundant metals, reduces cost, potential for using light as energy source. |
| Process Technology | Batch Manufacturing | Continuous-Flow Synthesis ewadirect.combeilstein-journals.org | Enhanced safety, improved heat transfer, easier scalability, higher productivity. |
Q & A
Q. How can researchers optimize the synthesis of 2,4-Difluoro-3-nitrobenzonitrile to maximize yield and purity?
- Methodological Answer : Begin with nitration of 2,4-difluorobenzonitrile under controlled conditions. Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Quench with ice-water to isolate the crude product. Purify via recrystallization in ethanol/water (melting point reference: 51–54°C ). For reproducibility, maintain stoichiometric control of HNO₃ (1.1 equiv.) to avoid side reactions.
Q. What purification techniques are most effective for removing nitro-group byproducts in this compound?
- Methodological Answer : Column chromatography (silica gel, gradient elution with hexane:ethyl acetate 8:1 to 5:1) effectively separates nitro isomers. Confirm purity using HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm). Recrystallization in toluene at low temperatures (≤0°C) can further reduce impurities like 2,6-difluoro-3-nitrobenzonitrile .
Q. How should researchers characterize the electronic effects of the nitro and cyano groups in this compound?
- Methodological Answer : Use spectroscopic methods:
- ¹⁹F NMR (CDCl₃, δ ~ -110 to -120 ppm) to assess fluorine environments influenced by nitro and cyano groups.
- IR spectroscopy to confirm nitro (1520–1350 cm⁻¹, asymmetric stretching) and cyano (2220–2260 cm⁻¹) functional groups.
- X-ray crystallography (if single crystals form) to analyze substituent orientation and steric effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data between computational predictions and experimental results for nucleophilic aromatic substitution (NAS) in this compound?
- Methodological Answer : Reconcile discrepancies by:
- Validating computational models (e.g., DFT with B3LYP/6-31G*) against experimental kinetics (e.g., reaction with piperidine in DMSO at 80°C).
- Assessing solvent effects: Polar aprotic solvents (DMF, DMSO) enhance NAS due to stabilization of transition states, while nonpolar solvents may favor alternative pathways.
- Testing steric effects: The meta-nitro group may hinder substitution at ortho/para positions, requiring longer reaction times .
Q. How can researchers design experiments to probe the regioselectivity of electrophilic attacks on this compound?
- Methodological Answer : Use competitive reactions with controlled electrophiles (e.g., bromine in acetic acid). Monitor regioselectivity via:
Q. What analytical methods are critical for identifying trace byproducts in large-scale reactions involving this compound?
- Methodological Answer : Employ hyphenated techniques:
Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Optimize coupling by:
- Pre-activating the nitrile group via palladium-catalyzed cyanation.
- Using bulky ligands (e.g., SPhos) to mitigate steric hindrance from fluorine substituents.
- Adjusting reaction temperature (80–100°C) and base (Cs₂CO₃) to enhance transmetalation efficiency. Validate with ³¹P NMR to track ligand behavior .
Safety and Handling Considerations
- Hazard Mitigation : Nitro compounds are shock-sensitive. Use blast shields and conduct small-scale trials (<1g) for new protocols. Store at 2–8°C in amber glass to prevent photodegradation .
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal. Follow ACS guidelines for nitrile-containing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
